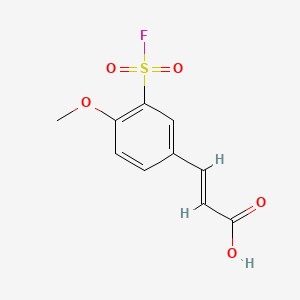![molecular formula C12H16ClNO4 B13454593 2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)
2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride is a complex organic compound that features a unique structure incorporating a 1,3-dioxaindan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride typically involves multiple steps. One common approach begins with the preparation of 1-(1,3-dioxaindan-5-yl)propan-2-ol . This intermediate is then subjected to further reactions to introduce the amino group and the acetic acid moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Aplicaciones Científicas De Investigación
2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the targets and influence various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Uniqueness
What sets 2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16ClNO4 |
|---|---|
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-8(13-6-12(14)15)4-9-2-3-10-11(5-9)17-7-16-10;/h2-3,5,8,13H,4,6-7H2,1H3,(H,14,15);1H |
Clave InChI |
UDZWHGITGYMOJE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)NCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


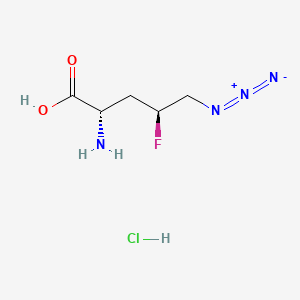

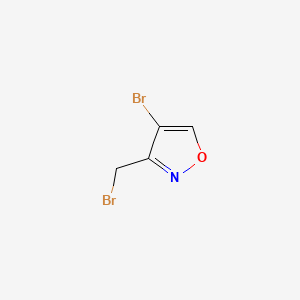
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
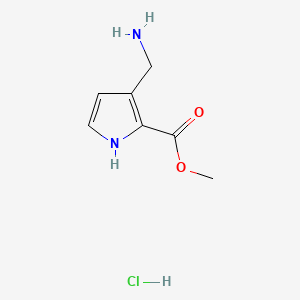
![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
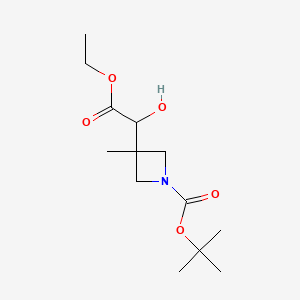
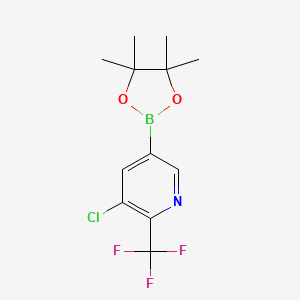
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)
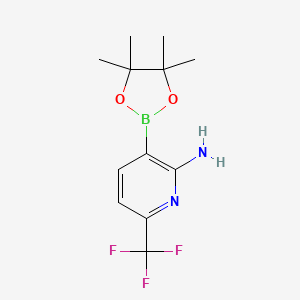
![3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13454572.png)
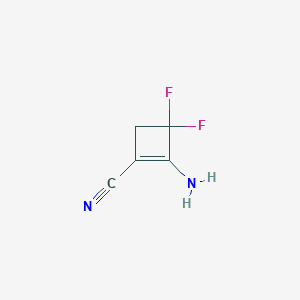
![rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13454592.png)
